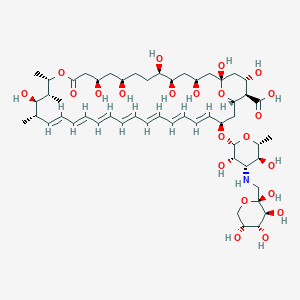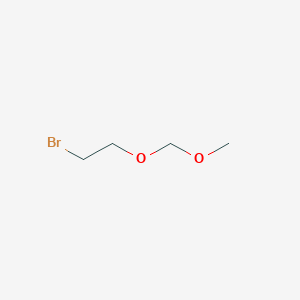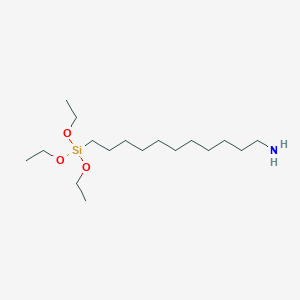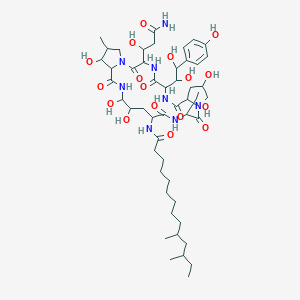
Antibiotic L 671329
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic L 671329 is a novel antibiotic compound that has gained significant attention in recent years due to its potential therapeutic applications. This antibiotic was first discovered in the early 1990s and has since been the subject of extensive research. In
Aplicaciones Científicas De Investigación
Antibiotic L 671329 has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of antibacterial agents. Antibiotic L 671329 has been shown to be effective against a variety of bacterial strains, including those that are resistant to other antibiotics. This makes it a valuable tool for researchers studying the mechanisms of bacterial resistance and developing new treatments for bacterial infections.
Mecanismo De Acción
Antibiotic L 671329 works by inhibiting the activity of bacterial enzymes that are essential for the growth and reproduction of bacterial cells. Specifically, it targets the enzyme DNA gyrase, which is responsible for unwinding and rewinding the DNA molecule during replication. By inhibiting this enzyme, Antibiotic L 671329 prevents the bacteria from replicating and eventually leads to cell death.
Efectos Bioquímicos Y Fisiológicos
Antibiotic L 671329 has been shown to have a number of biochemical and physiological effects on bacterial cells. It has been shown to disrupt the bacterial cell membrane, inhibit protein synthesis, and interfere with DNA replication. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Antibiotic L 671329 for lab experiments is its broad-spectrum activity against a wide range of bacterial strains. This makes it a valuable tool for researchers studying bacterial infections and developing new treatments. However, there are some limitations to its use in lab experiments. Antibiotic L 671329 is a complex organic compound that is difficult and expensive to synthesize. Additionally, it has been shown to have cytotoxic effects on mammalian cells, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on Antibiotic L 671329. One area of research is in the development of new antibiotics based on the structure of Antibiotic L 671329. Researchers are also exploring the potential use of Antibiotic L 671329 as a therapeutic agent for bacterial infections. Additionally, there is ongoing research into the mechanism of action of Antibiotic L 671329 and its potential interactions with other drugs. Overall, the potential applications of Antibiotic L 671329 in scientific research and medicine are vast and exciting.
Métodos De Síntesis
Antibiotic L 671329 is a complex organic compound that is synthesized through a series of chemical reactions. The synthesis process involves the use of various reagents and catalysts to produce the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is both time-consuming and expensive.
Propiedades
Número CAS |
120300-08-5 |
|---|---|
Nombre del producto |
Antibiotic L 671329 |
Fórmula molecular |
C51H82N8O17 |
Peso molecular |
1079.2 g/mol |
Nombre IUPAC |
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74) |
Clave InChI |
DFQUSLQYURJBIT-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
SMILES canónico |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Sinónimos |
L 671,329 L 671329 L-671329 L671329 pneumocandin A(0) pneumocandin A0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



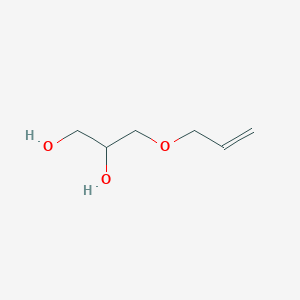
![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)
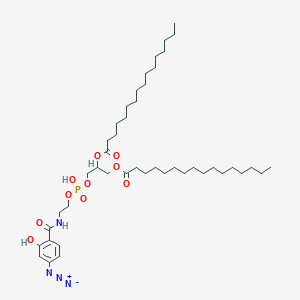
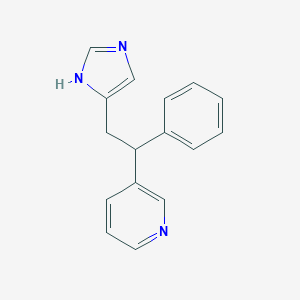
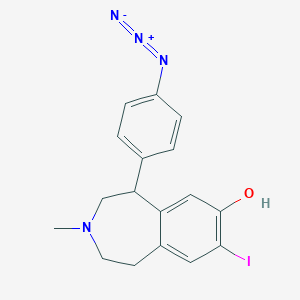
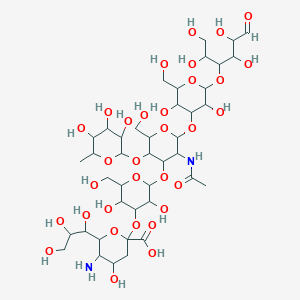
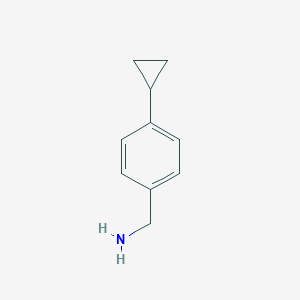
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)

